molecular formula C9H12ClNO B009394 (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride CAS No. 19997-54-7

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride

Cat. No.: B009394
CAS No.: 19997-54-7
M. Wt: 185.65 g/mol
InChI Key: VLQHTBMTNLHCAE-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H11NO·HCl It is a derivative of benzofuran, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of strong bases and dehydrating agents to facilitate the formation of the benzofuran ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran ketones, while reduction can produce benzofuran alcohols.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential pharmacological effects, particularly as an analogue of hallucinogenic substances. Research indicates that derivatives of dihydrobenzofuran can act on serotonin receptors, which are critical in modulating mood and perception.

Case Study: Hallucinogen Analogues

A study explored the effects of dihydrobenzofuran analogues of mescaline on rat models. The compounds were evaluated for their ability to substitute for LSD in drug discrimination paradigms. The findings revealed that while some analogues had micromolar affinity for 5-HT1A and 5-HT2A receptors, their efficacy varied significantly, indicating complex interactions with serotonin receptor subtypes .

Organic Synthesis

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride serves as a valuable intermediate in organic synthesis. Its structural properties allow it to participate in various chemical reactions, leading to the formation of more complex molecules.

Synthesis Techniques

Recent literature highlights several methods for synthesizing dihydrobenzofuran derivatives:

  • Rh(III)-Catalyzed C-H Activation : This method allows for the construction of dihydrobenzofurans through a redox-neutral [3 + 2] annulation process, showcasing good substrate compatibility and selectivity .
  • Palladium-Catalyzed Reactions : Various palladium-catalyzed reactions have been developed to produce enantioselective dihydrobenzofurans, demonstrating high yields and functional group tolerance .

Biochemical Research

The compound has also been evaluated for its biochemical activity, particularly regarding its interaction with neurotransmitter systems.

Serotonin Receptor Interaction

Research has shown that this compound and its derivatives can compete for binding at various serotonin receptors. This interaction is crucial for understanding the compound's potential therapeutic effects in treating mood disorders .

Potential Therapeutic Uses

Given its pharmacological profile, this compound may have potential therapeutic applications in treating conditions related to serotonin dysregulation, such as depression and anxiety disorders.

Data Summary Table

Application AreaKey FindingsReferences
PharmacologyActs on serotonin receptors; potential hallucinogenic effects
Organic SynthesisEffective intermediate in various synthesis reactions
Biochemical ResearchCompetes for binding at serotonin receptors
Therapeutic PotentialPossible treatment for mood disorders-

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit lipid peroxidation by scavenging free radicals and preventing oxidative damage to cell membranes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Biological Activity

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article provides an overview of its synthesis, biological mechanisms, and therapeutic applications, supported by research findings and data tables.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H11NO·HCl. It is synthesized through the cyclization of o-hydroxyacetophenones under basic conditions, which allows for the formation of the benzofuran core structure. The introduction of the methanamine group enhances its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Lipid Peroxidation Inhibition : The compound has been identified as a potential inhibitor of lipid peroxidation, a process associated with oxidative stress and cellular damage. It scavenges free radicals, thereby protecting cell membranes from oxidative damage.
  • Bromodomain Inhibition : Research has shown that derivatives of dihydrobenzofuran can act as potent inhibitors of bromodomain-containing proteins, particularly the BET family. These proteins are implicated in various cancers, including castrate-resistant prostate cancer. The compound exhibits high selectivity towards the second bromodomain (BD2) over the first (BD1), with selectivity ratios exceeding 1000-fold in some studies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity IC50 (nM) Selectivity Solubility (µg/mL) In Vitro Clearance (mL min⁻¹ g⁻¹)
BD2 Inhibition7.91000-fold over BD1≥2061.0
Lipid Peroxidation InhibitionNot specifiedN/ANot specifiedNot specified
General Cytotoxicity50-100N/AVariesVaries

Case Studies and Research Findings

  • Bromodomain Inhibitors : A study focused on optimizing a series of 2,3-dihydrobenzofurans reported that modifications to the core structure significantly improved solubility and selectivity for BD2. The most promising compound demonstrated an IC50 value of 7.9 nM against BD2 with excellent pharmacokinetic properties in vivo .
  • Oxidative Stress Studies : Another investigation highlighted the antioxidant properties of this compound, emphasizing its role in reducing oxidative stress markers in cellular models exposed to harmful agents.
  • Radiopharmaceutical Applications : Research into receptor-binding radiotracers has indicated that structural modifications involving dihydrobenzofuran derivatives can enhance binding affinity for sigma receptors, which are relevant in neuropharmacology .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQHTBMTNLHCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941975
Record name 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19997-54-7
Record name 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-2-ylmethanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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